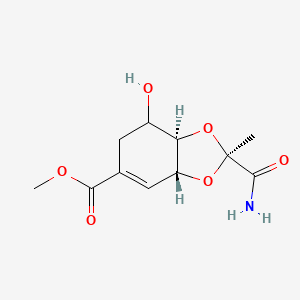

Dioxolamycin

説明

Dioxolamycin is a shikimic acid derivative first identified for its cytostatic properties, particularly against leukemia cells such as L1210. Shikimic acid derivatives have historically been underexplored for pharmacological applications, but recent studies have focused on synthesizing analogs of Dioxolamycin to evaluate their bioactivity . Research by Sun et al. Unlike antibiotics such as Doxycycline (used in Brucellosis treatment; ), Dioxolamycin’s primary mechanism appears to target cellular proliferation rather than microbial pathogens. Its analogs, synthesized from methyl shikimate, have been tested for antimicrobial and cytostatic activities, revealing a unique therapeutic niche .

特性

CAS番号 |

91432-46-1 |

|---|---|

分子式 |

C11H15NO6 |

分子量 |

257.24 g/mol |

IUPAC名 |

methyl (2S,3aR,7aR)-2-carbamoyl-7-hydroxy-2-methyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C11H15NO6/c1-11(10(12)15)17-7-4-5(9(14)16-2)3-6(13)8(7)18-11/h4,6-8,13H,3H2,1-2H3,(H2,12,15)/t6?,7-,8-,11+/m1/s1 |

InChIキー |

SHAXHGRARCZUPJ-YEHZVILMSA-N |

SMILES |

CC1(OC2C=C(CC(C2O1)O)C(=O)OC)C(=O)N |

異性体SMILES |

C[C@@]1(O[C@@H]2C=C(CC([C@H]2O1)O)C(=O)OC)C(=O)N |

正規SMILES |

CC1(OC2C=C(CC(C2O1)O)C(=O)OC)C(=O)N |

同義語 |

dioxolamycin methyl 8-carbamoyl-5-hydroxy-8-methyl-7,9-dioxabicyclo(4,3,0)non-2-ene-3-carboxylate |

製品の起源 |

United States |

類似化合物との比較

Table 1: Cytostatic and Antimicrobial Activity of Dioxolamycin Analogs

| Compound | Cytostatic Activity (L1210 Cells) | Antimicrobial Activity (MIC, µg/ml) |

|---|---|---|

| 4 | Yes | >25 |

| 6 | Yes | >25 |

| 13 | Yes | >25 |

| 16 | Yes | >25 |

| 5,7–10,12 | No | >25 |

Data sourced from Sun et al. (1990) .

Lack of Antimicrobial Efficacy

This distinguishes them from broad-spectrum antimicrobial agents and underscores their specialized cytostatic role.

Mechanistic Divergence

While Doxycycline-based therapies (e.g., Doxycycline-Rifampin combinations) rely on antimicrobial mechanisms , Dioxolamycin analogs likely interfere with eukaryotic cell proliferation pathways. This functional divergence highlights the importance of target-specific drug design.

Research Implications and Limitations

The study of Dioxolamycin analogs reveals key insights:

Structural Optimization: Minor modifications to the shikimate backbone can preserve cytostatic efficacy.

Therapeutic Specificity : These compounds may serve as prototypes for anticancer agents but lack versatility in treating infections.

Need for Further Research : Dioxolamycin’s exact mechanism and in vivo efficacy remain uncharacterized in the provided data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。